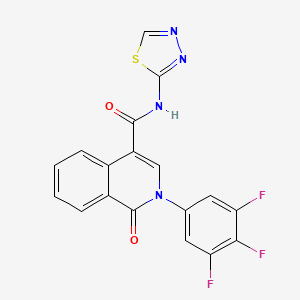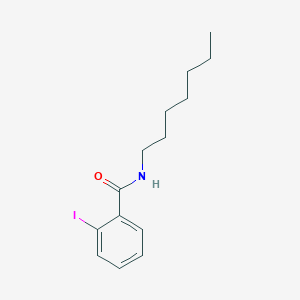![molecular formula C23H26N2O2 B11029801 9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11029801.png)
9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound with a unique structure that combines elements of pyridine, quinazoline, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Ethoxy and Methyl Substitutions: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Final Cyclization: The final cyclization step involves the formation of the dihydroquinazoline structure, which can be achieved through intramolecular cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but lacks the 4-methyl substitution on the phenyl ring.
9-ethoxy-5,5,7-trimethyl-3-(4-chlorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, multiple methyl groups, and the 4-methylphenyl substitution provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
7-ethoxy-10,12,12-trimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C23H26N2O2/c1-6-27-17-11-18-15(3)13-23(4,5)25-20(18)19(12-17)22(26)24-21(25)16-9-7-14(2)8-10-16/h7-13,21H,6H2,1-5H3,(H,24,26) |
InChI Key |
ADSOPOQDJKLYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11029722.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029728.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11029743.png)

![4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029756.png)
![N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029757.png)
![4,4,8-trimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029758.png)
![ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029775.png)

![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
